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Compound of Interest

Compound Name: cis-VZ185

Cat. No.: B2814098

This guide provides a detailed comparison of VZ185, a potent PROTAC (Proteolysis Targeting
Chimera) degrader, and its inactive diastereomer, cis-VZ185. It is designed for researchers,
scientists, and drug development professionals investigating the roles of BRD7 and BRD9 in
gene expression and chromatin biology.

Introduction

VZ185 is a bifunctional molecule designed to induce the degradation of the bromodomain-
containing proteins BRD9 and its close homolog BRD7.[1][2] These proteins are integral
subunits of the mammalian SWI/SNF chromatin remodeling complexes, specifically the BAF
(BRG-/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes,
respectively.[1][3] By modulating the structure of chromatin, these complexes play a crucial role
in regulating gene expression, DNA replication, and repair.[1][3][4]

VZ185's utility in research stems from its ability to potently and selectively knock down BRD7
and BRD?9, providing a powerful tool for studying their function.[2][5] In contrast, cis-VZ185
serves as an essential negative control.[1][6] It is a diastereocisomer of VZ185 that retains the
ability to bind to the BRD7/9 bromodomains but is incapable of recruiting the E3 ligase
necessary for degradation.[1][6] This allows researchers to distinguish between the effects of
BRD7/9 degradation and other potential off-target effects of the chemical scaffold.

Mechanism of Action
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VZ185 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal
system—the ubiquitin-proteasome system.[3][5] It consists of three key components: a ligand
that binds to the target proteins (BRD7 and BRD9), a ligand that recruits the von Hippel-Lindau
(VHL) E3 ubiquitin ligase, and a linker connecting the two.[4][5][7] This ternary complex
formation of Target:PROTAC:E3 Ligase brings the target protein into close proximity with the
E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

The critical difference between VZ185 and its control, cis-VZ185, lies in the stereochemistry of
the VHL ligand component.[3] The trans stereochemistry of the hydroxyproline moiety in VZ185
is essential for binding to VHL.[3] In cis-VZ185, this is altered to a cis configuration, which
ablates its ability to bind to and recruit the VHL E3 ligase, thus rendering it incapable of
inducing protein degradation.[1][6]
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Mechanism of VZ185-induced protein degradation.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6348446/
https://www.medchemexpress.com/literature/vz185-is-a-selective-dual-brd7-9-protac-degrader.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01413
https://www.medchemexpress.com/literature/vz185-is-a-selective-dual-brd7-9-protac-degrader.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9528729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348446/
https://www.benchchem.com/product/b2814098?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348446/
https://www.benchchem.com/product/b2814098?utm_src=pdf-body
https://www.opnme.com/molecules/brd9-vz185
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_VZ185.pdf?token=CNUNM8Zd
https://www.benchchem.com/product/b2814098?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing
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cis-VZ185 fails to recruit VHL, preventing degradation.

Data Presentation: Quantitative Comparison

The efficacy and selectivity of VZ185 have been characterized through various biochemical and

cellular assays. The tables below summarize key quantitative data comparing VZ185 and its
inactive control.

Table 1: Molecular and Cellular Activity Profile
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Parameter VZ185 cis-VZ185 Reference(s)
BRD7 & BRD9
Target(s) BRD7 & BRD9 o [1]
(Binding only)
E3 Ligase Recruited VHL None [1][6]
DC50 (BRD9, RI-1 _
1.8 nM No degradation [1]
cells)
DC50 (BRD7, RI-1 .
4.5 nM No degradation [1]
cells)
Dmax (RI-1 cells) >95% Not applicable [1]
) Not determined (no
Binary KD (to VHL) 30 nM o [1]
binding)
EC50 (EOL-1 cells) 3.4nM Not determined [3][6]
EC50 (A-204 cells) 39.8nM Not determined [3][6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. KD:

Dissociation constant. EC50: Half-maximal effective concentration (cell viability).

Table 2: Proteomic Selectivity in RI-1 Cells

To assess the selectivity of VZ185, quantitative mass spectrometry was performed on RI-1 cells
treated with DMSO (vehicle), 100 nM VZ185, or 100 nM cis-VZ185 for 4 hours.[1][3]
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Treatment

Total Proteins
Quantified

Significantly
Downregulate
d Proteins

Key Finding

Reference(s)

100 nM VZ185

6,273

BRD7, BRD9

Markedly
selective
degradation of
only BRD7 and
BRD9.

[1]

100 nM cis-
VZ185

6,273

None

No protein
depletion
observed,
confirming its

inactivity.

[1]

DMSO

6,273

None

Vehicle control
showed no effect

on protein levels.

[1]

Experimental Protocols

1. Western Blot for BRD7/BRD9 Degradation

This protocol is used to visually confirm the degradation of target proteins.

e Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere. Treat cells with
VZ185 at various concentrations (e.g., 1 nM to 1 uM), 100 nM cis-VZ185 as a negative

control, and DMSO as a vehicle control for a specified time (e.g., 4, 8, or 18 hours).[3]

e Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with

protease and phosphatase inhibitors.

o Protein Quantification: Determine protein concentration using a BCA assay.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer

separated proteins to a PVDF membrane.
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e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with
primary antibodies against BRD7, BRD9, and a loading control (e.g., B-actin). Wash and
incubate with HRP-conjugated secondary antibodies.

» Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band
intensity relative to the loading control and DMSO-treated sample.

2. Quantitative Proteomics for Selectivity Analysis

This protocol provides an unbiased, proteome-wide assessment of degrader selectivity.[1][3]

e Cell Treatment and Lysis: Treat RI-1 cells in triplicate with 100 nM VZ185, 100 nM cis-
VZ185, or DMSO for 4 hours.[3] Harvest and lyse cells in a buffer suitable for mass
spectrometry (e.g., 8M urea).

» Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like
Trypsin.

 Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT) or
similar isobaric labels.

o LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical
analysis to identify proteins with significant changes in abundance in the VZ185-treated
group compared to the control groups.
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Comparative Experimental Workflow
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Workflow for comparing VZ185 and cis-VZ185.

Impact on Gene Expression Pathways
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BRD7 and BRD9 are subunits of the SWI/SNF complex, a key ATP-dependent chromatin
remodeler.[1][3] This complex alters the accessibility of DNA to transcription factors and the
transcriptional machinery, thereby activating or repressing gene expression.[3][4] By degrading
BRD7 and BRD9, VZ185 provides a method to study the downstream consequences on gene
transcription networks. The use of cis-VZ185 ensures that the observed changes in gene
expression are a direct result of the degradation of these specific proteins and not due to the
inhibition of their bromodomain function, which both compounds are capable of.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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